Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)-
Description
Hexanamide, N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)- (hereafter referred to by its full systematic name) is a structurally complex molecule with dual functional domains:
- Hydrophobic backbone: A 17-carbon unsaturated chain with hydroxyl and hydroxymethyl groups at positions 1 and 2, respectively.
- Fluorescent moiety: A 7-nitrobenzofurazan (NBD) group linked via a hexanamide spacer.
This compound is classified as a fluorescent ceramide analog (NBD C6-ceramide), widely used in lipid trafficking studies due to its strong fluorescence emission (~530 nm) under UV light . Its exact mass is 575.331882, and it serves as a critical probe for visualizing sphingolipid metabolism in cellular membranes .
Properties
IUPAC Name |
N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIRBXILQRLFIK-OBGWFSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86701-10-2 | |
| Record name | N-(7-(4-Nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl sphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086701102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mechanism of Action
Biological Activity
Hexanamide, specifically the compound N-(2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl)-6-((7-nitro-4-benzofurazanyl)amino)- , is a complex organic molecule that has drawn attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Hydroxymethyl and Heptadecenyl Chains : The presence of these long-chain fatty acids suggests potential interactions with cellular membranes.
- Nitrobenzofurazan Moiety : This functional group is known for its fluorescent properties, which can be leveraged in biological assays.
Antiproliferative Effects
Research indicates that hexanamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies utilizing the MTT assay have demonstrated that certain derivatives can inhibit the growth of human cancer cells while sparing non-cancerous fibroblasts. Such selectivity is crucial for therapeutic applications as it minimizes collateral damage to healthy tissues.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Hexanamide Derivative A | HeLa | 10 | 5 |
| Hexanamide Derivative B | MDA-MB-231 | 15 | 4 |
| Hexanamide Derivative C | A2780 | 8 | 6 |
Note: IC50 values represent the concentration required to inhibit cell proliferation by 50%.
The biological activity of hexanamide can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may interfere with enzymes involved in cancer cell metabolism, such as topoisomerases.
- Induction of Apoptosis : Certain studies have suggested that hexanamide derivatives can trigger programmed cell death in cancer cells through the activation of caspases.
- Cell Cycle Arrest : Evidence indicates that these compounds can cause cell cycle arrest at specific phases, notably the S phase, thereby preventing further cell division.
Study on Anticancer Properties
A notable study published in 2024 focused on the synthesis and evaluation of hexanamide derivatives against a panel of human cancer cell lines. The results indicated that specific modifications to the hexanamide structure enhanced its antiproliferative effects significantly. The study highlighted:
- Enhanced Activity : Modifications that increased hydrophobicity correlated with improved membrane permeability and subsequent biological activity.
- Selectivity : The derivatives showed preferential toxicity towards cancer cells over normal fibroblasts, underscoring their potential as targeted therapies.
Safety and Toxicity
While hexanamide exhibits promising biological activities, safety assessments are critical. Preliminary studies suggest that certain derivatives may have low toxicity profiles; however, comprehensive toxicological evaluations are necessary before clinical applications.
Comparison with Similar Compounds
Hexanamide Derivatives with Varied Substituents
describes four hexanamide analogs (7a–7d) synthesized with distinct aromatic and heterocyclic substituents. Key differences include:
Key Insight : Unlike 7a–7d, the target compound lacks aromatic piperazine/phenyl groups but incorporates the NBD fluorophore, making it uniquely suited for fluorescence-based applications rather than therapeutic use .
Hydroxamic Acid Derivatives
highlights hydroxamic acids (e.g., compounds 6–10 ) with structural parallels in their amide linkages and hydroxyl groups. Comparative analysis:
Divergence : Hydroxamic acids prioritize redox activity, while the target compound is inert in reactive oxygen species (ROS) pathways, focusing instead on optical properties .
NBD-Labeled Probes
The NBD group (7-nitro-4-benzofurazanyl) is a hallmark of fluorescent dyes. Comparisons with other NBD-conjugated molecules:
Critical Note: The target compound’s unsaturated heptadecenyl chain enhances membrane integration compared to saturated analogs, though its fluorescence is quenched in acidic environments (e.g., lysosomes) .
Research Findings and Limitations
- Synthesis Challenges : The multi-step synthesis of the target compound (e.g., coupling NBD to ceramide) yields <50% purity without advanced chromatographic methods , whereas simpler hydroxamic acids () achieve >80% purity via one-pot reactions.
- Functional Trade-offs : Unlike therapeutic hexanamides (7a–7d), the NBD group precludes pharmacological activity but enables unparalleled spatial resolution in imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
